molecular formula C20H20N6O2 B5781246 N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine

N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine

Cat. No.: B5781246
M. Wt: 376.4 g/mol
InChI Key: NZEZCNJCSKXQER-SRZZPIQSSA-N
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Description

N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines the indole nucleus with a triazine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine typically involves a multi-step process. One common method starts with the preparation of the 4-amino-4H-[1,2,4]triazino[5,6-b]indole-3-thiol by refluxing a mixture of isatin and thiocarbohydrazide in glacial acetic acid . This intermediate is then reacted with various aldehydes, including 2,3-dimethoxybenzaldehyde, under acidic conditions to form the desired Schiff base . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine involves its interaction with biological macromolecules such as DNA and proteins. The compound can bind to DNA through intercalation or groove binding, leading to conformational changes that affect DNA replication and transcription . Additionally, it can interact with proteins, altering their structure and function, which may contribute to its biological activities .

Comparison with Similar Compounds

N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine can be compared with other indole derivatives and triazine-containing compounds:

The uniqueness of this compound lies in its combined indole and triazine structure, which imparts a distinct set of chemical and biological properties that are not observed in simpler indole or triazine compounds.

Properties

IUPAC Name

N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O2/c1-4-12-8-9-15-14(10-12)17-19(22-15)23-20(26-24-17)25-21-11-13-6-5-7-16(27-2)18(13)28-3/h5-11H,4H2,1-3H3,(H2,22,23,25,26)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEZCNJCSKXQER-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN=CC4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)N/N=C/C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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